![molecular formula C13H18F3NO3 B7354276 (2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7354276.png)
(2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol is a compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
The mechanism of action of (2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol involves the activation of beta-2 adrenergic receptors in the lungs. This leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation and improved airflow. The compound also stimulates the production of cyclic adenosine monophosphate (cAMP), which further enhances the relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action as a beta-2 adrenergic receptor agonist. The compound leads to bronchodilation and improved airway function, which can help to alleviate the symptoms of respiratory diseases such as asthma and this compound. The compound also has effects on other systems in the body, including the cardiovascular and metabolic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol in lab experiments is its selectivity for beta-2 adrenergic receptors. This makes it a useful tool for studying the function of these receptors and their role in respiratory diseases. However, the compound also has limitations, including its potential for off-target effects and its relatively short half-life.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol. One area of interest is the development of more selective and potent beta-2 adrenergic receptor agonists for the treatment of respiratory diseases. Another area of research is the investigation of the compound's effects on other systems in the body, including the immune system and the nervous system. Additionally, there is potential for the use of this compound in combination with other drugs for the treatment of respiratory diseases.
Synthesemethoden
The synthesis of (2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol involves the reaction of (R)-2-amino-1-propanol with 1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, proton transfer, and elimination, to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol has been extensively studied for its potential use in the treatment of respiratory diseases such as asthma and this compound. It acts as a selective beta-2 adrenergic receptor agonist, which leads to bronchodilation and improved airway function. The compound has also been investigated for its potential use as a tool in pharmacological research, particularly in the study of beta-adrenergic receptors.
Eigenschaften
IUPAC Name |
(2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO3/c1-8(7-18)17-12(13(14,15)16)9-4-5-10(19-2)11(6-9)20-3/h4-6,8,12,17-18H,7H2,1-3H3/t8-,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHIFLYLCXVVJJ-SZSXPDSJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(C1=CC(=C(C=C1)OC)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(C1=CC(=C(C=C1)OC)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.